molecular formula C12H11N3O2 B13877470 Methyl 6-methyl-3-(2-pyrimidinyl)-2-pyridinecarboxylate

Methyl 6-methyl-3-(2-pyrimidinyl)-2-pyridinecarboxylate

Cat. No.: B13877470
M. Wt: 229.23 g/mol
InChI Key: AIDFXOAHOMRNFR-UHFFFAOYSA-N
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Description

Methyl 6-methyl-3-pyrimidin-2-ylpyridine-2-carboxylate is a heterocyclic compound that features both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methyl-3-pyrimidin-2-ylpyridine-2-carboxylate typically involves the condensation of pyridine and pyrimidine derivatives under specific conditions. One common method involves the reaction of 6-methylpyridine-2-carboxylic acid with 2-aminopyrimidine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-3-pyrimidin-2-ylpyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-methyl-3-pyrimidin-2-ylpyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-methyl-3-pyrimidin-2-ylpyridine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-methylpyridine-3-carboxylate
  • Ethyl 6-methylpyridine-2-carboxylate
  • 6-Methylnicotinic acid

Uniqueness

Methyl 6-methyl-3-pyrimidin-2-ylpyridine-2-carboxylate is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct chemical properties and reactivity. This dual-ring structure makes it more versatile in various chemical reactions compared to its simpler analogs .

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

methyl 6-methyl-3-pyrimidin-2-ylpyridine-2-carboxylate

InChI

InChI=1S/C12H11N3O2/c1-8-4-5-9(10(15-8)12(16)17-2)11-13-6-3-7-14-11/h3-7H,1-2H3

InChI Key

AIDFXOAHOMRNFR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C2=NC=CC=N2)C(=O)OC

Origin of Product

United States

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